![molecular formula C11H14O3 B14317744 3-[(Benzyloxy)methoxy]propanal CAS No. 113494-78-3](/img/structure/B14317744.png)
3-[(Benzyloxy)methoxy]propanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a colorless to light yellow clear liquid that is sensitive to air and heat . This compound is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-(Benzyloxymethoxy)propanal can be synthesized through the oxidation of 3-(benzyloxymethoxy)propanol. One common method involves the use of acidified potassium dichromate (VI) as the oxidizing agent. The reaction is carried out under controlled conditions to ensure the selective oxidation of the alcohol to the aldehyde .
Industrial Production Methods
Industrial production of 3-(Benzyloxymethoxy)propanal typically involves large-scale oxidation processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving distillation and purification steps to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Benzyloxymethoxy)propanal undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Various nucleophiles and electrophiles depending on the desired substitution
Major Products Formed
Oxidation: Benzyloxypropionic acid.
Reduction: 3-(Benzyloxymethoxy)propanol.
Substitution: Various substituted derivatives depending on the reagents used
Applications De Recherche Scientifique
3-(Benzyloxymethoxy)propanal is used in scientific research for its reactivity and versatility. It is employed in:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: In studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of 3-(Benzyloxymethoxy)propanal involves its reactivity as an aldehyde. It can participate in nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of various products. The benzyloxy group can also influence the reactivity and stability of the compound by providing steric and electronic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Benzyloxymethoxy)propanol: The alcohol counterpart of 3-(Benzyloxymethoxy)propanal.
3-Benzyloxypropionic acid: The oxidized form of 3-(Benzyloxymethoxy)propanal.
Benzyl alcohol: A simpler compound with a benzyloxy group attached to a hydroxyl group .
Uniqueness
3-(Benzyloxymethoxy)propanal is unique due to its specific structure, which combines an aldehyde group with a benzyloxy substituent. This combination allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis .
Propriétés
Numéro CAS |
113494-78-3 |
|---|---|
Formule moléculaire |
C11H14O3 |
Poids moléculaire |
194.23 g/mol |
Nom IUPAC |
3-(phenylmethoxymethoxy)propanal |
InChI |
InChI=1S/C11H14O3/c12-7-4-8-13-10-14-9-11-5-2-1-3-6-11/h1-3,5-7H,4,8-10H2 |
Clé InChI |
AWOVDTUFWGJQGG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COCOCCC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B14317667.png)
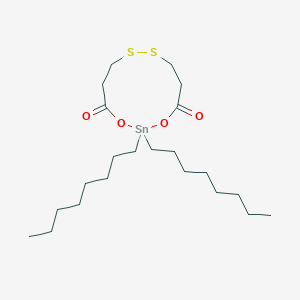

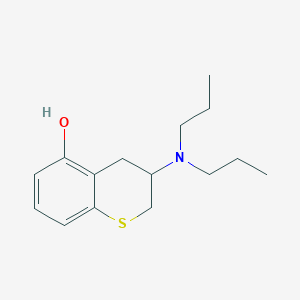
![Diethyl [2-(diethoxyphosphanyl)ethyl]propanedioate](/img/structure/B14317678.png)
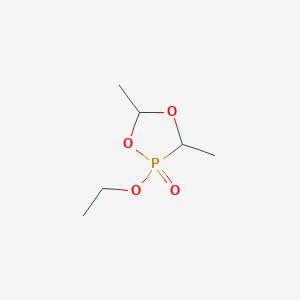
![3,3'-[Butane-1,4-diylbis(oxymethylene)]bis(7-oxabicyclo[4.1.0]heptane)](/img/structure/B14317693.png)
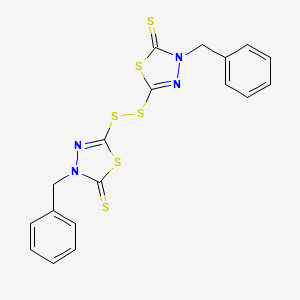

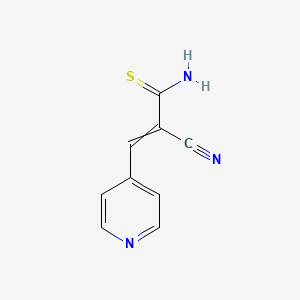
![17-[(Heptadec-16-en-1-yl)disulfanyl]heptadec-1-ene](/img/structure/B14317721.png)
![6,6-Dibromo-1-methylbicyclo[3.1.0]hexane](/img/structure/B14317722.png)

![4-[2-(2-Arsonophenyl)hydrazinylidene]-3-oxo-3,4-dihydronaphthalene-2-carboxylic acid](/img/structure/B14317746.png)
